molecular formula C20H18ClNO4S B3503799 N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B3503799
M. Wt: 403.9 g/mol
InChI Key: VTIISQSRTCDJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as A-438079, is a selective antagonist of P2X7 receptor. The P2X7 receptor is a member of the purinergic family of receptors and is involved in the regulation of several biological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.

Mechanism of Action

N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a selective antagonist of P2X7 receptor, which is expressed on various immune cells, including macrophages, microglia, and T cells. Activation of P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and the formation of inflammasome, which is a key player in the pathogenesis of various inflammatory diseases. This compound blocks the activation of P2X7 receptor, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. This compound has also been shown to reduce the formation of inflammasome, which is a key player in the pathogenesis of various inflammatory diseases. In vivo studies have shown that this compound reduces pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptor and does not affect other purinergic receptors. This compound is also stable and can be easily synthesized. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. This compound is also relatively expensive compared to other P2X7 receptor antagonists.

Future Directions

There are several future directions for the research on N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications in cancer. P2X7 receptor is overexpressed in several types of cancer, and this compound has been shown to inhibit the growth of cancer cells in vitro. Another direction is to investigate its potential therapeutic applications in neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, future research can focus on improving the solubility and bioavailability of this compound to make it more suitable for in vivo studies.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-14-8-10-19(25-2)20(12-14)27(23,24)22-17-13-15(21)9-11-18(17)26-16-6-4-3-5-7-16/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIISQSRTCDJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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